
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a dicyclohexylamine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate typically involves multiple steps:
Formation of the tert-butyl ester: This can be achieved through the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Coupling with dicyclohexylamine: The final step involves coupling the protected amino acid with dicyclohexylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used but can include various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in drug design and development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural features.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the reactive amino group. This can then participate in further chemical reactions, such as forming peptide bonds or undergoing nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in having a tert-butyl ester group.
N-Benzyloxycarbonyl-L-phenylalanine: Similar in having a benzyloxycarbonyl-protected amino group.
Uniqueness
What sets Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate apart is the combination of these functional groups in a single molecule, providing a unique set of reactivity and applications that are not found in the individual similar compounds.
Properties
Molecular Formula |
C27H44N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2 |
InChI Key |
ICMWSONNKQDNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


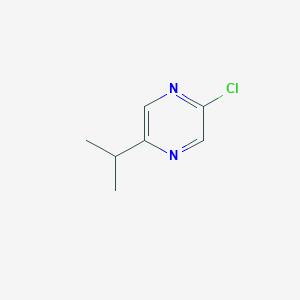
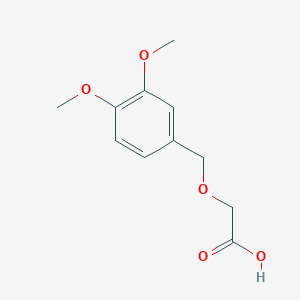

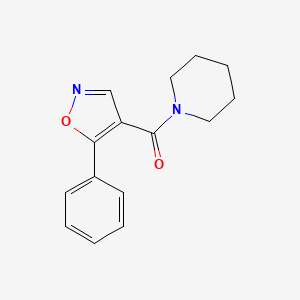
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
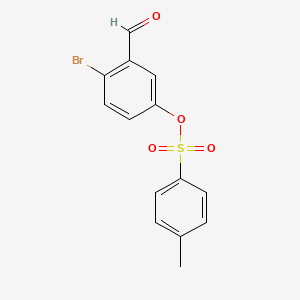


![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)


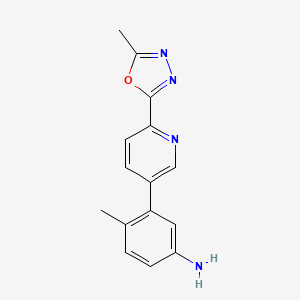

![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)
